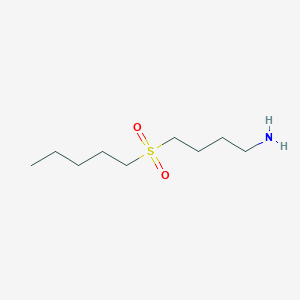![molecular formula C6H9F2N B1407257 6,6-二氟-1-氮杂螺[3.3]庚烷 CAS No. 1408074-66-7](/img/structure/B1407257.png)
6,6-二氟-1-氮杂螺[3.3]庚烷
描述
6,6-Difluoro-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere of piperidine, a common structural motif in pharmaceuticals .
科学研究应用
6,6-Difluoro-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that this compound is a bioisostere of piperidine , a common structure in medicinal chemistry found in over 30 drugs . Therefore, it can be inferred that 6,6-Difluoro-1-azaspiro[3.3]heptane might interact with similar targets as piperidine-based drugs.
Mode of Action
It is known that the basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , suggesting that it might interact with its targets in a similar manner.
Result of Action
It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
生化分析
Biochemical Properties
6,6-Difluoro-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions, particularly as a bioisostere of piperidine. Bioisosteres are compounds that mimic the biological properties of another molecule while differing in structure. In this context, 6,6-Difluoro-1-azaspiro[3.3]heptane interacts with various enzymes and proteins, potentially altering their activity. For instance, it has been used in the preparation of selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 . The nature of these interactions often involves binding to the active site of enzymes or receptors, thereby modulating their function.
Cellular Effects
The effects of 6,6-Difluoro-1-azaspiro[3.3]heptane on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in neurotransmission, thereby influencing neuronal signaling pathways . Additionally, 6,6-Difluoro-1-azaspiro[3.3]heptane can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6,6-Difluoro-1-azaspiro[3.3]heptane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 6,6-Difluoro-1-azaspiro[3.3]heptane can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Difluoro-1-azaspiro[3.3]heptane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,6-Difluoro-1-azaspiro[3.3]heptane remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 6,6-Difluoro-1-azaspiro[3.3]heptane vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmission or enzyme activity. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
6,6-Difluoro-1-azaspiro[3.3]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical activity of 6,6-Difluoro-1-azaspiro[3.3]heptane within the body.
Transport and Distribution
The transport and distribution of 6,6-Difluoro-1-azaspiro[3.3]heptane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues or cellular compartments . The localization and accumulation of 6,6-Difluoro-1-azaspiro[3.3]heptane can influence its biological activity, as it may interact with target biomolecules in these regions.
Subcellular Localization
The subcellular localization of 6,6-Difluoro-1-azaspiro[3.3]heptane is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6,6-Difluoro-1-azaspiro[3.3]heptane within the cell can affect its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring. This method is efficient and yields the desired spirocyclic structure with high specificity .
Industrial Production Methods: While specific industrial production methods for 6,6-Difluoro-1-azaspiro[3.3]heptane are not extensively documented, the scalable synthesis of similar spirocyclic compounds often involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 6,6-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .
相似化合物的比较
1-Azaspiro[3.3]heptane: A non-fluorinated analogue with similar structural features but different chemical properties.
6,6-Difluoro-2-azaspiro[3.3]heptane: Another fluorinated spirocyclic compound with variations in the position of fluorine atoms.
Uniqueness: 6,6-Difluoro-1-azaspiro[3.3]heptane stands out due to its specific fluorination pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with enhanced biological activity and stability .
属性
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIUZIUJJUMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


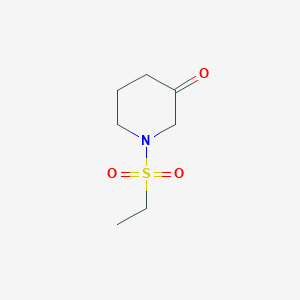
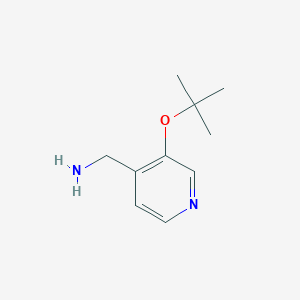
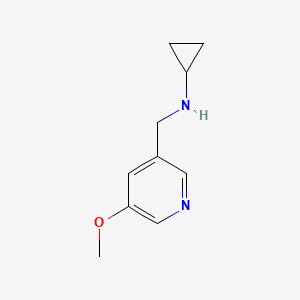


![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)
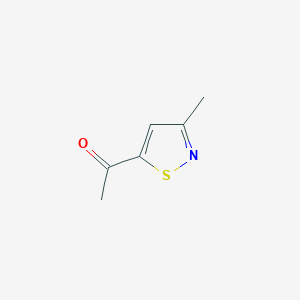


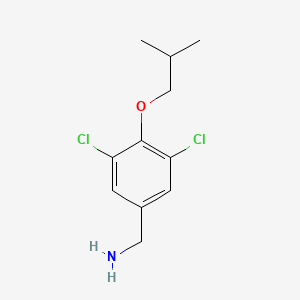
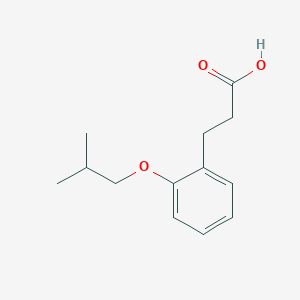
![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)
